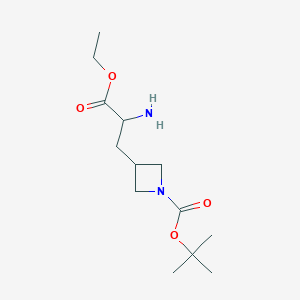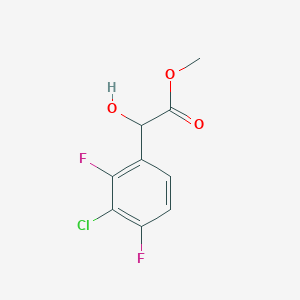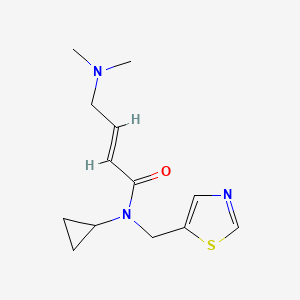
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride, also known as TFPAC or TFPACA, is a chemical compound that has been widely used in scientific research. It is a cyclopentylamine derivative that contains a trifluoromethyl group, which makes it a valuable tool in various fields of study.
科学的研究の応用
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and schizophrenia. 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives have also been studied for their potential as inhibitors of enzymes involved in cellular signaling pathways.
作用機序
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is believed to exert its biological effects through modulation of neurotransmitter systems in the brain. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are involved in mood regulation and reward processing. 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has also been shown to have affinity for certain receptors, including the 5-HT2B receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been shown to modulate immune function and inflammation, making it a potential therapeutic agent for autoimmune diseases.
実験室実験の利点と制限
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for certain receptors. It also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is not without its limitations. One major limitation is its potential toxicity, which can limit its use in vivo. In addition, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives can be difficult to synthesize, and their biological effects can be highly dependent on the specific structural modifications.
将来の方向性
There are several potential future directions for research involving 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride. One area of interest is the development of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives with improved selectivity and potency for specific targets. Another area of interest is the use of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride as a tool for studying the structure and function of neurotransmitter systems in the brain. Finally, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives may have potential as therapeutic agents for a range of diseases, and further research is needed to explore their potential in this area.
合成法
The synthesis of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves the reaction of 2-(trifluoromethyl)cyclopentanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reduced with sodium borohydride to yield 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride hydrochloride. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
特性
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZKEXLRJGUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

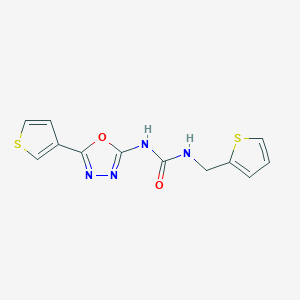
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2369132.png)
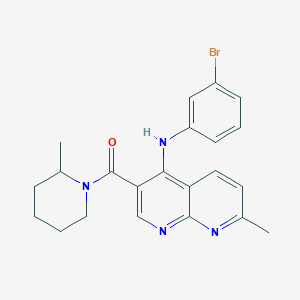
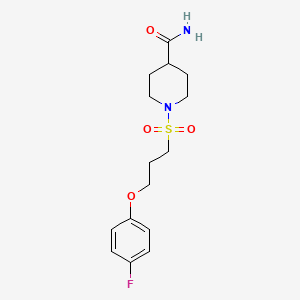
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

